1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 3-(trifluoromethyl)benzyl substituent at the C2 position. The trifluoromethyl group contributes to lipophilicity and metabolic stability, properties critical in drug design .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGUGSIKOXDJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylbenzyl halide and the pyrrolidine intermediate.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylbenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-2-(3-methylbut-2-en-1-yl)pyrrolidine-2-carboxylic acid (2.6)
- Structure : Replaces the 3-(trifluoromethyl)benzyl group with a 3-methylbut-2-en-1-yl substituent.
- Synthesis : Achieved via NaOH-mediated hydrolysis in MeOH at 80°C, yielding 96% crude product .
- Properties : Reduced lipophilicity compared to the trifluoromethylbenzyl analogue due to the absence of the electron-withdrawing CF₃ group. The melting point (110–111°C) and Rf value (0.5) differ significantly, reflecting altered crystallinity and polarity .
2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- Structure : Substitutes CF₃ with a chlorine atom on the benzyl group.
- Impact : The chloro group is less electron-withdrawing than CF₃, leading to reduced acidity of the carboxylic acid. This compound (CAS 351002-87-4) has a molecular weight of 339.81 g/mol and WGK 3 classification, indicating higher environmental hazard compared to the CF₃ analogue .
Ring Size and Functional Group Modifications
1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid
- Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
- This derivative (CAS 1158750-81-2) has three suppliers and distinct InChIKey identifiers, suggesting unique applications in peptidomimetics .
1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid
- Structure : Replaces the benzyl group with a sulfonyl moiety (CAS 251096-97-6).
- Impact : The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2 vs. ~4–5 for the target compound). This enhances solubility in polar solvents but reduces membrane permeability .
Biological Activity
1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoromethylphenyl moiety. The molecular formula is , and it exhibits unique physicochemical properties due to the presence of the trifluoromethyl group, which can enhance lipophilicity and biological activity.
Biological Activity Overview
The biological activity of Boc-pyrrolidine has been explored in various contexts, including:
- Antimicrobial Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes .
- Anticancer Properties : Research has demonstrated that certain pyrrolidine derivatives can inhibit tumor growth. A study revealed that compounds with the Boc group exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity. The mechanism often involves apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter systems. For example, studies on related compounds have shown that modifications in the pyrrolidine structure can affect GABAergic activity, which may have implications for treating neurological disorders .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group is pivotal in enhancing the biological activity of Boc-pyrrolidine. SAR studies indicate that:
- Increased Lipophilicity : The trifluoromethyl group increases the lipophilicity of the molecule, improving membrane permeability and bioavailability.
- Enhanced Binding Affinity : The presence of electron-withdrawing groups like trifluoromethyl can enhance binding interactions with target proteins, leading to increased potency in biological assays .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial effects of Boc-pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on human breast cancer cell lines (MCF-7) demonstrated that Boc-pyrrolidine derivatives led to significant reductions in cell viability (up to 75% at 50 µM concentration). Mechanistic studies suggested that these effects were mediated through apoptosis pathways .
- Neuropharmacological Studies : Research involving GABA receptor modulation revealed that Boc-pyrrolidine analogs could enhance GABAergic signaling, suggesting a potential therapeutic application in anxiety disorders. The modulation was assessed using electrophysiological techniques, showing increased inhibitory postsynaptic currents in neuronal cultures .
Q & A
Q. What are the recommended synthetic routes for 1-(tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrrolidine core. Key steps include:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP and triethylamine in dichloromethane at 0–20°C) .
- Trifluoromethylbenzyl Substitution : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions to introduce the 3-(trifluoromethyl)benzyl group. For example, palladium diacetate with tert-butyl XPhos ligand and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere .
- Carboxylic Acid Activation/Deprotection : Hydrolysis of ester intermediates (e.g., methyl esters) using HCl/water under reflux (93–96°C) .
- Optimization : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography or recrystallization.
Q. What spectroscopic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., Boc methyl groups at ~1.4 ppm, trifluoromethyl singlet, pyrrolidine ring protons).
- ¹³C NMR : Confirm Boc carbonyl (~155 ppm) and carboxylic acid (~170 ppm).
- ¹⁹F NMR : Detect the trifluoromethyl group (-CF₃) as a singlet near -60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M–Boc]⁺ fragments).
- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (C=O at ~1680–1720 cm⁻¹).
- HPLC/LC-MS : Assess purity (>98%) and enantiomeric excess using chiral columns .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (measured via octanol-water partitioning assays) .
- Metabolic Stability : The electron-withdrawing -CF₃ group reduces oxidative metabolism, as shown in microsomal stability assays.
- Acidity : Stabilizes the carboxylic acid via inductive effects (pKa ~2–3), confirmed by potentiometric titration.
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis of this chiral pyrrolidine derivative?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru- or Rh-based catalysts (e.g., Noyori-type) for pyrrolidine ring formation.
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during alkylation .
- Analytical Validation : Quantify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock4 or Schrödinger Glide to model interactions with proteins (e.g., enzymes or receptors). Set up flexible side-chain residues in the receptor for accurate binding pose prediction .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., GROMACS or AMBER) over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA).
- QSAR Modeling : Corrogate substituent effects (e.g., -CF₃) on activity using descriptors like logP, polar surface area, and electrostatic potential maps.
Q. How to address contradictory data in reaction yields when scaling up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design for Pd-catalyzed steps .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor intermediate formation in real time.
- Kinetic Analysis : Determine rate-limiting steps via Eyring plots or Arrhenius equations to identify temperature-sensitive stages.
Q. What stability considerations apply to the Boc-protected group under different experimental conditions?
- Methodological Answer :
- Acid Sensitivity : Avoid strong acids (e.g., TFA) during Boc deprotection unless intentional. Use mild conditions (e.g., HCl in dioxane).
- Thermal Stability : Store at –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Light Sensitivity : Protect from UV exposure (amber vials) to prevent radical degradation of the -CF₃ group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
